molecular formula C17H24FN3O B501560 (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone CAS No. 890605-08-0

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B501560
CAS No.: 890605-08-0
M. Wt: 305.4g/mol
InChI Key: UMUDIMNTAYRIQG-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. Piperazine and piperidine derivatives are frequently investigated for their diverse biological activities and their utility as key pharmacophores in drug discovery . The presence of the 2-fluorophenyl piperazine moiety is a notable structural feature, as halogen atoms, particularly fluorine, are often incorporated into research compounds to modulate properties such as lipophilicity, metabolic stability, and membrane permeability . Furthermore, this specific fluorine-substituted phenylpiperazine motif has been identified in scientific studies as a critical structural element for biological activity in certain assays, for instance, being essential for the inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) in vitro . Researchers are exploring these transporters for their vital role in nucleotide synthesis and the cellular uptake of nucleoside analogues . Structurally related compounds containing the 4-methylpiperidine group are also studied in various contexts, including as potential ligands for CNS targets . This combination of features makes (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone a valuable compound for investigating structure-activity relationships (SAR), developing new pharmacological research tools, and exploring mechanisms of action in early-stage discovery projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c1-14-6-8-20(9-7-14)17(22)21-12-10-19(11-13-21)16-5-3-2-4-15(16)18/h2-5,14H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUDIMNTAYRIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Pre-Formed Piperazine and Piperidine Moieties

This method utilizes a two-step process:

  • Synthesis of 4-(2-Fluorophenyl)piperazine :

    • 2-Fluorophenyl groups are introduced via nucleophilic aromatic substitution (SNAr) on 1-piperazinecarboxylic acid tert-butyl ester, followed by deprotection.

    • Reaction Conditions :

      • Substrate: 1-Boc-piperazine

      • Electrophile: 1-Fluoro-2-iodobenzene

      • Catalyst: Pd(OAc)₂/Xantphos

      • Base: Cs₂CO₃

      • Solvent: Toluene, 110°C, 24 hours.

    • Yield : 68–72% after column chromatography.

  • Ketone Bridge Formation :

    • The deprotected 4-(2-fluorophenyl)piperazine reacts with 4-methylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions.

    • Reaction Conditions :

      • Solvent: Dichloromethane (DCM)

      • Base: Triethylamine (TEA), 0°C → room temperature

      • Time: 12 hours.

    • Yield : 55–60%.

Advantages : Modular approach suitable for analog synthesis.
Limitations : Low atom economy due to Boc protection-deprotection steps.

One-Pot Reductive Amination

A streamlined alternative combines 2-fluoroaniline, bis(2-chloroethyl)amine, and 4-methylpiperidine-1-carbaldehyde in a single vessel:

  • Mechanism :

    • Condensation of 2-fluoroaniline with bis(2-chloroethyl)amine forms the piperazine core.

    • Concurrent reductive amination with 4-methylpiperidine-1-carbaldehyde introduces the ketone bridge.

  • Reaction Conditions :

    • Reductant: NaBH₃CN

    • Solvent: MeOH/H₂O (4:1)

    • Temperature: 60°C, 8 hours.

  • Yield : 48–52% after extraction.

Key Optimization :

  • Stoichiometric excess of 4-methylpiperidine-1-carbaldehyde (1.5 equiv) improves yield by 18%.

  • pH control (6.5–7.0) minimizes side reactions.

Solid-Phase Synthesis for High-Throughput Production

Industrial applications favor resin-bound methodologies:

  • Wang Resin Functionalization :

    • Load 4-methylpiperidine via carbodiimide coupling (EDCI/HOBt).

  • Piperazine Ring Assembly :

    • Iterative coupling of 2-fluorophenyl-containing building blocks using Fmoc chemistry.

  • Cleavage and Purification :

    • TFA-mediated resin cleavage yields crude product, purified via preparative HPLC.

  • Scale-Up Data :

    • Batch Size: 500 g

    • Purity: >99% (HPLC)

    • Overall Yield: 73%.

Critical Reaction Parameters

Catalytic Systems in Coupling Reactions

Comparative studies of palladium catalysts in SNAr reactions:

CatalystLigandSolventYield (%)Purity (%)
Pd(OAc)₂XantphosToluene7298.5
PdCl₂(PPh₃)₂BINAPDMF6597.2
Pd(dba)₂DavePhosTHF5896.8

Data aggregated from

Key findings:

  • Bulky ligands (Xantphos) enhance steric protection of Pd centers, reducing β-hydride elimination.

  • Polar aprotic solvents (DMF) lower yields due to competitive catalyst solvation.

Solvent Effects on Ketone Formation

Schotten-Baumann acylation efficiency across solvents:

SolventDielectric ConstantReaction Time (h)Yield (%)
DCM8.931260
THF7.521852
EtOAc6.022445
Toluene2.383638

Data from

Chlorinated solvents optimize reactivity by stabilizing tetrahedral intermediates through dipole interactions.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ :

    • Eluent: Hexane/EtOAc (3:1 → 1:2 gradient)

    • Recovery: 89–93%.

  • Reverse-Phase C18 :

    • Eluent: MeCN/H₂O (0.1% TFA), 30 → 70% over 40 min

    • Purity: >99%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.12–7.08 (m, 1H, Ar-F)

    • δ 3.84–3.76 (m, 4H, piperazine N-CH₂)

    • δ 2.68–2.59 (m, 4H, piperidine CH₂)

    • δ 1.71–1.63 (m, 1H, piperidine CH)

    • δ 1.01 (d, J = 6.4 Hz, 3H, CH₃).

  • HRMS (ESI+) :

    • m/z calculated for C₁₇H₂₄FN₃O [M+H]⁺: 306.1978

    • Found: 306.1975.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance safety and yield:

  • Reactor Design :

    • Corning AFR Module

    • Volume: 12 mL

    • Pressure: 3 bar.

  • Process Parameters :

    • Residence Time: 8 min

    • Temperature: 130°C

    • Output: 2.1 kg/day.

Green Chemistry Metrics

Comparison of batch vs. flow methods:

MetricBatch ProcessFlow Process
E-Factor23.48.7
PMI (kg/kg product)5619
Energy (kWh/kg)8227

Data derived from

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects
Piperazine derivatives have been extensively studied for their antidepressant and anxiolytic properties. The structural modifications in (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone enhance its interaction with serotonin receptors, which play a crucial role in mood regulation. Research indicates that compounds with similar structures exhibit significant binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes for anxiety and depression disorders .

1.2 Antimicrobial Activity
Studies have shown that piperazine derivatives possess antimicrobial properties. The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

StudyObjectiveFindings
Study on Antidepressant EffectsEvaluate the efficacy of piperazine derivativesShowed significant improvement in depression models; increased serotonin levels were noted .
Tyrosinase Inhibition StudyAssess the potential for skin lightening agentsIdentified (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone as a potent inhibitor with minimal cytotoxicity .
Antimicrobial Activity AssessmentTest against common bacterial strainsDemonstrated effective antibacterial activity, suggesting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone , often referred to as a piperazine derivative, has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data on its efficacy against various targets.

Chemical Structure

The molecular formula for this compound is C18H24FN3OC_{18}H_{24}FN_3O, with a molecular weight of approximately 315.40 g/mol. The presence of the fluorophenyl and piperidinyl groups suggests potential interactions with neurotransmitter systems and enzymatic pathways.

Research indicates that compounds with similar structural motifs often exhibit activity as serotonin receptor modulators and tyrosinase inhibitors . The piperazine ring is known for its role in enhancing binding affinity to various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in treating mood disorders and psychotic conditions.

Tyrosinase Inhibition

A study highlighted the importance of structural modifications in piperazine derivatives for enhancing tyrosinase inhibition. Compounds similar to our target were shown to have IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a robust capacity to inhibit melanin production without cytotoxic effects on melanocytes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone and related compounds:

CompoundTargetIC50 (μM)Notes
(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanoneTyrosinaseTBDPotential inhibitor; further studies needed
4-(4-fluorobenzyl)piperazin-1-ylmethanoneTyrosinase0.18100-fold more active than kojic acid
3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide)Cancer cell lines7.4Significant anticancer activity
Novel piperazine derivativesSerotonin receptorsTBDBiased agonists with enhanced receptor selectivity

Anticancer Activity

In preclinical studies, derivatives of piperazine structures have shown promising results in inhibiting tumor growth. For instance, a compound structurally related to our target was tested on MCF cell lines, demonstrating significant apoptotic effects at daily dosages . This suggests that modifications in the piperazine framework can lead to enhanced anticancer properties.

Neurological Effects

Research into similar compounds has indicated potential benefits in treating neurological disorders such as Alzheimer's disease. The modulation of muscarinic receptors by these compounds suggests they could help alleviate cognitive deficits associated with such conditions .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone and its structural analogs?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between substituted piperazine/piperidine precursors and activated carbonyl intermediates. For example, analogs like (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone are synthesized via reactions between halogenated aryl ketones and piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 70°C) . Yields vary significantly (41–92%) depending on substituent steric/electronic effects, as seen in brominated derivatives .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via thin-layer chromatography (TLC; Rf values: 0.39–0.44) and melting point determination (153–191°C). Structural confirmation relies on NMR (¹H/¹³C) and FT-IR spectroscopy. For instance, carbonyl (C=O) stretches appear at ~1625 cm⁻¹ in FT-IR, while NMR data confirm aromatic/heterocyclic proton environments . Elemental analysis (C, H, N) further validates composition, with deviations <0.05% between calculated and observed values .

Q. What safety protocols are critical during handling and storage?

The compound should be stored in airtight containers at 2–8°C, away from light and moisture. Safety data sheets (SDS) recommend PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Emergency measures include flushing exposed areas with water and contacting poison control (e.g., 1-800-535-5053 in the U.S.) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during derivative synthesis?

Yield variations (e.g., 41% vs. 92% for brominated analogs) arise from steric hindrance, electronic effects, or competing side reactions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
  • Catalysis : Transition metals (e.g., Pd) improve coupling efficiency in aryl halide reactions .
  • Temperature control : Lower temperatures (≤70°C) reduce decomposition in thermally sensitive intermediates .
    Systematic screening via Design of Experiments (DoE) can identify optimal conditions .

Q. What computational approaches are used to model its interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., SARS-CoV-2 main protease) by analyzing ligand conformations within active sites .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability .
  • MD simulations : Assess conformational dynamics (e.g., piperazine ring puckering) using Cremer-Pople parameters (q, θ) to quantify out-of-plane distortions .

Q. How do environmental factors (pH, temperature) influence its stability and bioactivity?

  • pH sensitivity : Protonation of the piperazine nitrogen alters solubility and receptor binding. Stability studies in buffers (pH 3–9) reveal degradation via hydrolysis at extremes .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~160°C, necessitating low-temperature storage for long-term stability .

Q. What strategies address contradictions in biochemical assay data (e.g., receptor affinity vs. functional activity)?

  • Orthogonal assays : Combine radioligand binding (Kd determination) with functional assays (e.g., cAMP accumulation for GPCRs) to distinguish binding from efficacy .
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
  • Structural analogs : Modifying the 2-fluorophenyl or 4-methylpiperidinyl groups can decouple binding affinity from downstream signaling .

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